DL-alpha-Tocopherol
Overview
Description
DL-alpha-tocopherol is a synthetic form of vitamin E commonly used as a dietary supplement. It is a racemic mixture containing equal amounts of the d- and l- forms of alpha-tocopherol. Vitamin E is known for its antioxidant properties and is essential for various bodily functions, including immune response and cellular signaling .
Synthesis Analysis
The synthesis of DL-alpha-tocopherol involves chemical processes that yield a mixture of eight isomers due to the presence of three asymmetric centers in the molecule. A specific synthesis pathway described involves converting DL-alpha-tocopherol to a 2-bromoethyl phosphate, followed by hydrolytic cleavage and treatment with trimethylamine or ammonia to produce phospholipid derivatives .
Molecular Structure Analysis
DL-alpha-tocopherol has a complex molecular structure with three asymmetric centers, resulting in multiple stereoisomers. The molecule consists of a chromanol ring and a phytyl tail, which contribute to its antioxidant properties. The presence of these chiral centers allows for the separation of its enantiomers using techniques such as reversed-phase liquid chromatography .
Chemical Reactions Analysis
DL-alpha-tocopherol is stable under oxidizing conditions and ultraviolet light but can be hydrolyzed to free DL-alpha-tocopherol under acidic or basic conditions in the absence of oxygen. If oxygen is present, the free DL-alpha-tocopherol can rapidly oxidize to quinone, especially in basic solutions .
Physical and Chemical Properties Analysis
DL-alpha-tocopherol is a yellow, nearly odorless, clear, viscous oil. It exhibits no optical rotation due to its racemic nature. The compound's physical and chemical properties, such as its stability and degradation pathways, have been well-characterized .
Case Studies
In a study assessing the bioavailability of DL-alpha-tocopheryl acetate in dairy cows, three formulations were compared: adsorbed on silica, microencapsulated, and in oil form. The study found significant increases in plasma alpha-tocopherol levels for all formulations, with varying absorption and elimination rates .
Another study investigated the protective effects of DL-alpha-tocopherol against UVB-induced cytotoxicity in human skin fibroblasts. The results suggested that DL-alpha-tocopherol could protect against UVB damage, potentially by inhibiting lipid peroxidation .
Lastly, the spectroscopic properties of DL-alpha-tocopherol were studied in relation to its interaction with sugar moieties. The study found that conjugation with sugar influences the spectral properties of tocopherol, which can be related to solvent properties such as viscosity and polarity .
Scientific Research Applications
Biological Activity and Relative Biopotency
DL-alpha-Tocopherol, a form of vitamin E, has been studied for its biological activity, including its relative biopotency compared to other forms of tocopherol. Research indicates the need for further study on its metabolic and bio-discrimination to determine precise relative biopotency between different forms of alpha-tocopherol (Kijima, 1993).
Pharmacological Characterization in Nano-emulsion Systems
A study developed a novel nano-emulsion formulation of alpha-tocopherol with enhanced oral bioavailability and pharmacological effects, demonstrating its potential for improved delivery and efficacy in therapeutic applications (Hatanaka et al., 2010).
Chemoprevention in Human Skin
Topical application of DL-alpha-tocopherol has been explored for chemoprevention in humans, particularly in preventing skin cancer and immunosuppression induced by UVB radiation. This suggests its potential role in dermatological applications (Foote et al., 2009).
Bioavailability in Animal Nutrition
DL-alpha-tocopheryl acetate's bioavailability has been assessed in dairy cows, indicating its importance in animal nutrition and its potential application in veterinary medicine (Baldi et al., 1997).
Oxidation Properties and Surface Interactions
The oxidation of DL-alpha-tocopherol and the surface properties of its oxidation products have been examined, providing insights into its stability and interactions at interfaces, which is crucial for its application in various industrial and pharmaceutical contexts (Patil & Cornwell, 1978).
Protective Effects Against UVB Cytotoxicity
DL-alpha-tocopherol's protective effects against ultraviolet B-induced cytotoxicity in human skin fibroblasts highlight its potential as a protective agent in skincare and dermatological treatments (Kondo et al., 1990).
Free Radical Scavenging Properties
The free radical scavenger properties of DL-alpha-tocopherol have been studied, emphasizing its role as an antioxidant and its potential use in formulations aimed at reducing the harmful activity of free radicals in the skin (Duval & Poelman, 1995).
Effect on Cellular Differentiation
Research on DL-alpha-tocopherol's effect on the differentiation of mouse myeloid leukemia cells provides insights into its potential applications in cancer research and therapy (Sakagami et al., 1981).
Comparison in Antioxidant Activities
A comparative study of the antioxidant activities of various forms of vitamin E, including DL-alpha-tocopherol, in pharmaceutical formulations, contributes to understanding its efficacy in different forms and applications (Di Mambro et al., 2003).
Tocopherol Concentrations in Animal Plasma
Research on plasma tocopherol concentrations in sheep and cattle after ingesting free or acetylated tocopherol informs its use in animal health and nutrition, emphasizing its role in maintaining adequate vitamin E levels (Hidiroglou et al., 1989).
Antioxidant Radicals in Lipid Autooxidation
The role of tocopheroxyl radicals, including those from DL-alpha-tocopherol, in lipid autooxidation contributes to our understanding of antioxidant mechanisms, relevant in food science and technology (Lambelet & Löliger, 1984).
Future Directions
Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered about DL-alpha-Tocopherol. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock .
properties
IUPAC Name |
2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Record name | ALPHA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021355 | |
Record name | alpha-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |
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Record name | ALPHA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | dl-alpha-Tocopherol | |
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Boiling Point |
Decomposes, BP: 200-220 °C at 0.1 mmHg | |
Record name | Tocopherol | |
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Record name | dl-alpha-Tocopherol | |
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Solubility |
Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |
Record name | Tocopherol | |
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Record name | ALPHA-TOCOPHEROL | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | dl-alpha-Tocopherol | |
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Density |
0.950 at 25 °C/4 °C | |
Record name | dl-alpha-Tocopherol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |
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Mechanism of Action |
Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy. | |
Record name | Tocopherol | |
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Impurities |
The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |
Record name | dl-alpha-Tocopherol | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
DL-alpha-Tocopherol | |
Color/Form |
Slightly viscous, pale yellow oil | |
CAS RN |
10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |
Record name | DL-α-Tocopherol | |
Source | CAS Common Chemistry | |
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Record name | DL-alpha-Tocopherol | |
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Record name | Tocopheroxy radical | |
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Record name | Tocopherol | |
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Record name | .ALPHA.-TOCOPHEROL, DL- | |
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Melting Point |
2.5-3.5 °C | |
Record name | dl-alpha-Tocopherol | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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